molecular formula C15H18N2O3 B5403492 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5403492
M. Wt: 274.31 g/mol
InChI Key: KOGIDHMJCULLSY-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C15H18N2O3. It is characterized by a bicyclic structure fused with a pyridine ring, making it a unique molecule in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The pyridine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the carbamoyl group through a reaction with an isocyanate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent steps to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-3-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(Pyridin-2-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-3-carboxylic acid

Uniqueness

The unique structure of 3-[(Pyridin-4-ylmethyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid, particularly the position of the pyridine ring and the carbamoyl group, imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(pyridin-4-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(17-8-9-3-5-16-6-4-9)12-10-1-2-11(7-10)13(12)15(19)20/h3-6,10-13H,1-2,7-8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGIDHMJCULLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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